Cas no 868968-89-2 (N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- AKOS024612812
- N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- CHEMBL1375333
- SMR000806353
- F1835-0296
- HMS2981H20
- N-(4-acetamidophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- MLS001232882
- SR-01000142511
- 868968-89-2
- SR-01000142511-1
- N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
-
- インチ: 1S/C20H17N7O2S/c1-13(28)22-15-4-6-16(7-5-15)23-18(29)12-30-19-9-8-17-24-25-20(27(17)26-19)14-3-2-10-21-11-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
- InChIKey: WFAWVCVJPPDKNR-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)NC(C)=O)=O)C1C=CC2=NN=C(C3C=NC=CC=3)N2N=1
計算された属性
- 精确分子量: 419.11644398g/mol
- 同位素质量: 419.11644398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 602
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- XLogP3: 1.3
N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0296-1mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-10mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-30mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-20mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-5μmol |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-5mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-15mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-50mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-10μmol |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0296-3mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-89-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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5. Back matter
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Introduction to N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 868968-89-2)
N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 868968-89-2, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry. Its molecular structure incorporates several key functional groups that make it a promising candidate for various biological and therapeutic applications.
The core structure of this compound features a complex arrangement of nitrogen-containing heterocycles, including a triazolopyridazine ring system. This particular arrangement is known to exhibit a high degree of chemical stability while also providing multiple sites for interaction with biological targets. The presence of a pyridin-3-yl substituent and a sulfanyl group further enhances its potential as a pharmacophore. These elements contribute to the compound's ability to engage with biological receptors and enzymes in novel ways, making it an intriguing subject for further study.
In recent years, there has been growing interest in the development of new therapeutic agents that leverage the properties of nitrogen-containing heterocycles. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific configuration of N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide aligns well with these trends, as it combines multiple pharmacologically relevant moieties into a single molecule.
One of the most compelling aspects of this compound is its potential to act as a scaffold for drug design. The triazolopyridazine core provides a rigid framework that can be modified to optimize binding affinity and selectivity. Additionally, the presence of the acetamide and sulfanyl groups allows for further functionalization, enabling researchers to fine-tune the compound's properties for specific applications. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.
Recent studies have begun to explore the biological activity of N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide. Preliminary experiments have suggested that it may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its structure resembles known inhibitors of kinases and other enzymes involved in cancer progression. While more research is needed to fully understand its mechanisms of action, these initial findings are promising and warrant further investigation.
The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step process involves the careful assembly of several heterocyclic units into a single molecule. Each step must be meticulously controlled to ensure high yield and purity. The complexity of its synthesis underscores the challenges and rewards of working at the forefront of chemical research. It also highlights the importance of advanced synthetic methodologies in developing new pharmaceuticals.
From a computational chemistry perspective, N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide offers a rich system for study. Molecular modeling techniques can be used to predict its interactions with biological targets and to guide the design of analogs with improved properties. These computational approaches are increasingly integral to drug discovery pipelines, providing valuable insights that complement experimental work.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it suitable for use in materials science and other interdisciplinary fields. For example, it could be incorporated into functional materials or used as a precursor for more complex molecules with specialized properties. This versatility underscores the broad impact that innovative chemical research can have on multiple sectors.
In conclusion, N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 868968-89-2) is a remarkable compound with significant potential in pharmaceutical research and beyond. Its complex molecular structure and diverse functional groups make it an ideal candidate for further exploration in drug discovery and materials science. As our understanding of its properties grows, so too does its promise as a tool for addressing some of the most pressing challenges in medicine and technology.
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